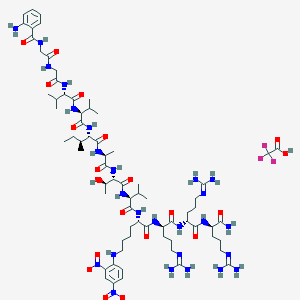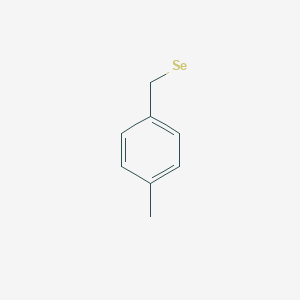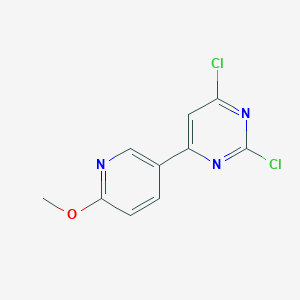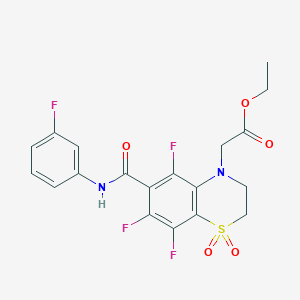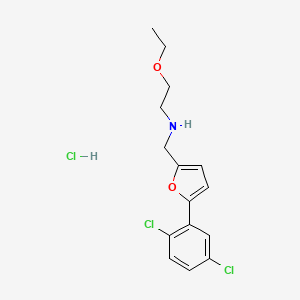
N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride is a chemical compound that features a furan ring substituted with a 2,5-dichlorophenyl group and an ethoxyethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with chlorine atoms using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxyethanamine side chain: The final step involves the reaction of the substituted furan ring with ethoxyethanamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide
- **N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride
Uniqueness
N-((5-(2,5-dichlorophenyl)furan-2-yl)methyl)-2-ethoxyethanamine hydrochloride is unique due to its specific combination of a furan ring, a 2,5-dichlorophenyl group, and an ethoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H18Cl3NO2 |
|---|---|
Molecular Weight |
350.7 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-ethoxyethanamine;hydrochloride |
InChI |
InChI=1S/C15H17Cl2NO2.ClH/c1-2-19-8-7-18-10-12-4-6-15(20-12)13-9-11(16)3-5-14(13)17;/h3-6,9,18H,2,7-8,10H2,1H3;1H |
InChI Key |
LPKXAXRYHVVNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
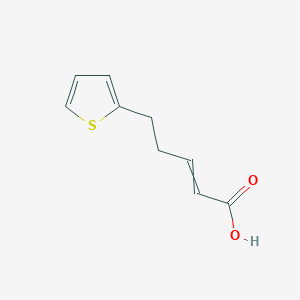

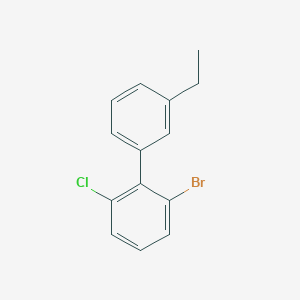
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
